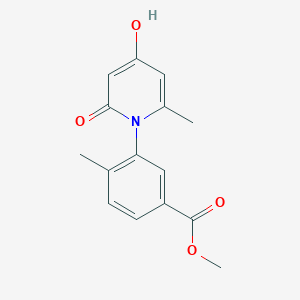







|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=O)[CH:3]=1.[CH3:10][O:11][C:12](=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([NH2:19])[C:14]=1C.O.Cl[C:24]1C=CC=CC=1Cl>>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:19]([C:15]2[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=2[CH3:24])[C:12]([O:11][CH3:10])=[O:21])[C:4](=[O:5])[CH:3]=1
|


|
Name
|
|
|
Quantity
|
22.9 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(OC(=C1)C)=O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C(=CC=C1)N)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a J-Kem temperature controller probe
|
|
Type
|
CUSTOM
|
|
Details
|
some 1,2-dichlorobenzene was collected in the Dean Stark trap
|
|
Type
|
ADDITION
|
|
Details
|
At this point, 200 ml of toluene was added
|
|
Type
|
CUSTOM
|
|
Details
|
was plunged into a 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
Perhaps too much toluene was added so some of the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
|
Type
|
STIRRING
|
|
Details
|
to stir for 72 hours at room temperature
|
|
Duration
|
72 h
|
|
Type
|
CUSTOM
|
|
Details
|
A precipitate was collected on a filter pad
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
|
Type
|
WASH
|
|
Details
|
washed 3 Limes with toluene, 3 times with 50° C. water
|
|
Type
|
CUSTOM
|
|
Details
|
to remove excess pyrone
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(N(C(=C1)C)C=1C=C(C(=O)OC)C=CC1C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.5 g | |
| YIELD: PERCENTYIELD | 40% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |